3-Methyl-1,3-pentadiene

Physical Properties Separation Handling Safety

3-Methyl-1,3-pentadiene (CAS 2787-43-1) is a C6 branched conjugated diene existing as (E) and (Z) geometric isomers, with the (E)-isomer being the predominant commercially available form. It belongs to the 1,3-diene class alongside piperylene (1,3-pentadiene), isoprene, and 2,3-dimethyl-1,3-butadiene.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 2787-43-1
Cat. No. B1617704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,3-pentadiene
CAS2787-43-1
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCC=C(C)C=C
InChIInChI=1S/C6H10/c1-4-6(3)5-2/h4-5H,1H2,2-3H3/b6-5+
InChIKeyBOGRNZQRTNVZCZ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,3-pentadiene (CAS 2787-43-1) – Branched Conjugated Diene for Differentiated Synthesis and Polymerization


3-Methyl-1,3-pentadiene (CAS 2787-43-1) is a C6 branched conjugated diene existing as (E) and (Z) geometric isomers, with the (E)-isomer being the predominant commercially available form [1]. It belongs to the 1,3-diene class alongside piperylene (1,3-pentadiene), isoprene, and 2,3-dimethyl-1,3-butadiene. The presence of a methyl substituent at the C3 position significantly alters its physical properties, reactivity in cycloadditions, dehydrocyclization efficiency, and polymerization stereochemistry compared to linear analogs .

Why 3-Methyl-1,3-pentadiene Cannot Be Replaced by Piperylene or Other Linear 1,3-Dienes


Linear 1,3-dienes such as piperylene (1,3-pentadiene) and isoprene cannot substitute for 3-methyl-1,3-pentadiene in applications requiring higher boiling point for handling safety, enhanced dehydrocyclization yields to cyclic products, regioselective Diels-Alder reactivity governed by double-bond substitution, or stereospecific 1,2-polymerization producing crystalline polymers. The methyl branch at C3 increases molecular weight and alters electronic and steric profiles, resulting in quantifiable differences in physical properties, catalytic conversion efficiency, and stereochemical outcomes that directly impact procurement decisions [1] [2].

Quantitative Differentiation Evidence: 3-Methyl-1,3-pentadiene vs. Closest Analogs


Boiling Point Elevation vs. Piperylene – Volatility and Handling Safety

3-Methyl-1,3-pentadiene exhibits a boiling point approximately 35 °C higher than its linear unsubstituted analog piperylene. The NIST WebBook reports a boiling point of 350.2 K (77 °C) for 3-methyl-1,3-pentadiene (mixture) [1], while piperylene (E-isomer) boils at 42 °C [2]. This elevation directly results from the additional methyl substituent, increasing molecular weight from 68.12 to 82.14 g/mol, reducing vapor pressure and volatility, and enabling easier condensation and safer ambient-temperature handling in laboratory and pilot-scale processes.

Physical Properties Separation Handling Safety

Dehydrocyclization Yield Advantage vs. Piperylene – Catalytic Synthesis of Methylcyclopentadiene

Under identical catalytic dehydrocyclization conditions (Al₂O₃–Cr₂O₃–K₂O catalyst, 600 °C, 20–25 mm Hg), 3-methyl-1,3-pentadiene is converted to methylcyclopentadiene in approximately 47 % yield, whereas piperylene is converted to cyclopentadiene in only 18–20 % yield [1]. The branched-chain C₆ diolefin exhibits a substantially greater tendency for five-membered ring closure than linear pentadienes, with the structurally analogous 2-ethyl-1,3-butadiene giving a 38 % yield under comparable conditions [2].

Dehydrocyclization Cyclopentadiene Synthesis Catalytic Conversion

Diels-Alder Regioselectivity Differential – (E)-Isomer vs. (Z)-Isomer with β-Nitrostyrene

The (E)- and (Z)-isomers of 3-methyl-1,3-pentadiene exhibit dramatically different regioselectivity in tin(IV)-catalyzed Diels-Alder reactions with β-nitrostyrene. The (E)-isomer reacts predominantly at the less substituted double bond, affording two major nitronic ester cycloadducts in 27 % and 29 % isolated yields in toluene [1]. In contrast, the (Z)-isomer reacts exclusively at the more substituted double bond, with one cycloadduct isolated in 45 % yield in dichloromethane [1]. Furthermore, only cycloadducts derived from the (E)-isomer undergo subsequent thermal [3,3]-sigmatropic rearrangement to 4-nitrocyclohexenes, a synthetically valuable transformation that the (Z)-derived adducts fail to perform [1].

Diels-Alder Cycloaddition Regioselectivity Geometric Isomer Effect

Density Advantage vs. Piperylene – Phase Separation and Liquid Handling

3-Methyl-1,3-pentadiene has a measured density of 0.73 g mL⁻¹ at 25 °C , which is approximately 7 % higher than piperylene's density of 0.683 g cm⁻³ [1]. This density difference, combined with the higher molecular weight, facilitates phase separation from lower-density organic solvents and aqueous phases, simplifies product isolation in work-up procedures, and provides a measurable quality-control parameter for distinguishing the branched diene from its linear analogs.

Physical Properties Density Liquid Handling

Refractive Index Isomer Discrimination – E-Isomer (1.451) vs. Z-Isomer (1.422)

The geometric isomers of 3-methyl-1,3-pentadiene can be distinguished and quantified by refractive index. The (E)-isomer (CAS 2787-43-1) exhibits a refractive index of n20/D 1.451 , while the (Z)-isomer (CAS 2787-45-3) shows a significantly lower value of n20/D 1.422 . The Δn of 0.029 is readily measurable with a standard Abbe refractometer, providing a simple, non-destructive method for verifying isomeric purity upon receipt and monitoring isomerization during storage.

Quality Control Isomer Purity Refractive Index

Application Scenarios Where 3-Methyl-1,3-pentadiene (CAS 2787-43-1) Provides Quantifiable Advantages


Catalytic Dehydrocyclization to Methylcyclopentadiene

For laboratories and pilot plants producing methylcyclopentadiene via catalytic dehydrocyclization, 3-methyl-1,3-pentadiene delivers approximately 47 % yield under Al₂O₃–Cr₂O₃–K₂O catalysis at 600 °C, compared to only 18–20 % for piperylene [1]. This 2.4–2.6× yield advantage reduces feedstock consumption and simplifies product purification, making it the preferred diene substrate when methylcyclopentadiene is the target product.

Stereospecific 1,2-Polymerization to Crystalline Polydienes

3-Methyl-1,3-pentadiene is uniquely capable of forming highly stereoregular syndiotactic or isotactic 1,2-polymers when polymerized with Fe(bipy)₂Cl₂–MAO or CoCl₂(PRPh₂)₂–MAO catalyst systems [1]. Unlike piperylene, which does not yield crystalline elastic polymers under comparable conditions, 3-methyl-1,3-pentadiene produces semicrystalline polymers with defined thermal transitions, enabling applications requiring structural regularity and thermal stability.

Regioselective Diels-Alder Reaction for 4-Nitrocyclohexene Synthesis

Synthetic chemists requiring 4-nitrocyclohexene derivatives should procure the pure (E)-isomer of 3-methyl-1,3-pentadiene, as tin(IV)-catalyzed reaction with β-nitrostyrene yields cycloadducts at the less substituted double bond (27 % + 29 %) that subsequently undergo thermal [3,3]-sigmatropic rearrangement; the (Z)-isomer-derived adducts fail to rearrange [1]. This isomer-dependent reactivity makes isomeric purity a non-negotiable procurement specification.

Isomer-Pure Procurement for Stereochemical and Mechanistic Studies

Research groups investigating diene reactivity, pericyclic reaction mechanisms, or stereochemical outcomes must verify isomeric purity of 3-methyl-1,3-pentadiene upon receipt. The refractive index difference (n20/D 1.451 for E vs. 1.422 for Z) and boiling point elevation relative to piperylene (77 °C vs. 42 °C) provide rapid, non-destructive quality-control checks [1] [2]. Procurement from suppliers who specify isomer ratio (e.g., (E)-isomer ≥98 %) is essential for reproducible stereochemical outcomes.

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